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ZLN024 hydrochloride

Cat. No.: B1191636
M. Wt: 361.69
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of AMP-Activated Protein Kinase (AMPK) in Cellular Energy Homeostasis and Metabolic Regulation

AMP-activated protein kinase (AMPK) is a highly conserved master regulator of metabolism, functioning as a key sensor of cellular energy levels. nih.govnih.gov In response to energy stress, often indicated by an increase in the AMP:ATP and ADP:ATP ratios, AMPK is activated. nih.govresearchgate.netacs.org This activation triggers a cascade of events aimed at restoring energy balance. nih.gov AMPK achieves this by inhibiting anabolic pathways that consume ATP and simultaneously promoting catabolic processes that generate ATP, such as fatty acid oxidation and glucose uptake. nih.govacs.org At the cellular level, AMPK activation leads to metabolic changes through the phosphorylation of various substrates, including metabolic enzymes and transcription factors that influence lipid, carbohydrate, and amino acid metabolism, as well as mitochondrial function. nih.govacs.org Beyond the cellular level, AMPK is also involved in regulating energy balance at the whole-body level, responding to hormonal and nutrient signals. nih.gov This broad regulatory role highlights AMPK's importance in conditions like type 2 diabetes mellitus and metabolic syndrome, where metabolic dysregulation is central to the pathology. nih.govnih.govplos.org

Landscape of Allosteric AMPK Activators within Research Paradigms

The therapeutic potential of AMPK has led to significant interest in identifying compounds that can activate it. nih.gov While some agents like metformin (B114582) and thiazolidinediones indirectly activate AMPK by altering cellular energy status, a focus in research has been on identifying direct, allosteric activators. mdpi.comnih.gov Allosteric activators bind to sites on the AMPK complex distinct from the adenine (B156593) nucleotide-binding sites, inducing conformational changes that enhance kinase activity and can protect against dephosphorylation of the activating Thr-172 residue on the α subunit. acs.orgplos.orgmdpi.commdpi.com This mechanism allows for AMPK activation independent of changes in cellular AMP/ATP ratios. plos.orgmdpi.com The discovery of allosteric sites, such as the allosteric drug and metabolite (ADaM) site located between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit, has provided new avenues for the design of potentially more selective AMPK activators. acs.orgmdpi.com Examples of previously identified allosteric activators used in research include A-769662 and salicylate. guidetopharmacology.orgresearchgate.net These compounds have served as experimental tools to investigate the physiological roles of AMPK in various contexts. guidetopharmacology.org

ZLN024 Hydrochloride: A Defined Allosteric Activator for Academic Investigation

This compound is a small-molecule compound that has been identified and characterized as a novel allosteric activator of AMPK. plos.orgtocris.commedchemexpress.com It has been utilized in preclinical research to investigate the effects of AMPK activation in various models. This compound allosterically stimulates active AMPK heterotrimers. plos.orgtocris.com Research has shown that ZLN024 activates recombinant AMPK heterotrimers, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1, in a concentration-dependent manner. plos.orgmedchemexpress.commedchemexpress.com

Studies have demonstrated that this compound's activation of AMPK requires the pre-phosphorylation of the Thr-172 residue by an upstream kinase and that it protects this residue from dephosphorylation by PP2Cα. plos.orgmedchemexpress.com This mechanism contributes to sustained AMPK activation. Unlike some indirect activators, ZLN024 has been reported to activate AMPK without increasing the cellular ADP/ATP ratio or affecting mitochondrial function. plos.orgmedchemexpress.com This characteristic makes it a valuable tool for researchers aiming to study the specific effects of allosteric AMPK activation, distinct from effects mediated by altered cellular energy status. plos.org

Detailed research findings on this compound's effects in various preclinical models are presented below.

In Vitro AMPK Activation by this compound

AMPK HeterotrimerFold Increase in ActivityEC50 (µM)Reference
α1β1γ11.50.42 plos.orgmedchemexpress.commedchemexpress.com
α2β1γ11.70.95 plos.orgmedchemexpress.commedchemexpress.com
α1β2γ11.71.1 medchemexpress.commedchemexpress.com
α2β2γ11.60.13 medchemexpress.commedchemexpress.com

Preclinical Research Findings with this compound

Model SystemKey FindingsReference
L6 myotubesStimulated glucose uptake and fatty acid oxidation without increasing the ADP/ATP ratio. plos.orgresearchgate.netmedchemexpress.com plos.orgresearchgate.netmedchemexpress.com
Primary hepatocytesDecreased fatty acid synthesis and glucose output. plos.orgresearchgate.netmedchemexpress.com plos.orgresearchgate.netmedchemexpress.com
db/db miceImproved glucose tolerance; decreased liver tissue weight, triacylglycerol, and total cholesterol content. plos.orgresearchgate.nettocris.com Reduced hepatic transcriptional levels of genes involved in fatty acid synthesis (G6Pase, FAS, mtGPAT). plos.orgresearchgate.net Elevated transcription of genes involved in fatty acid oxidation and mitochondrial biogenesis in muscle tissue. plos.orgresearchgate.net Increased ACC phosphorylation in muscle and liver. plos.orgresearchgate.net plos.orgresearchgate.nettocris.com
Mitochondrial-deficient cultured fibroblastsSignificantly improved cell viability, increased oxygen consumption and ATP concentration, reduced oxidative stress. plos.org Activated AMPK downstream targets involved in mitochondrial biogenesis and oxidative stress response. plos.org plos.org
SI mouse model of photoreceptor degenerationExtended findings from in vitro studies, suggesting potential in this model. plos.org plos.org
Human hepatic stellate cells (hHSCs)Induced phosphorylation of Thr172 AMPK. researchgate.net Unlike some other activators, did not significantly decrease protein expression of v-ATPase subunits or reduce extracellular H+ concentration. researchgate.net researchgate.net
Mouse dorsal root ganglion (DRG) neuronsActivated AMPK in neuron cultures. researchgate.net In vivo, blocked hyperalgesic priming but did not reduce acute incision-induced mechanical hypersensitivity. researchgate.net researchgate.net

These findings underscore this compound's utility as a research tool for exploring the diverse roles of AMPK activation in various cellular and in vivo contexts, particularly in the study of metabolic regulation and potential therapeutic strategies.

Properties

Molecular Formula

C13H14BrClN2OS

Molecular Weight

361.69

Synonyms

ZLN024

Origin of Product

United States

Molecular Modalities of Zln024 Hydrochloride Action

Direct Allosteric Activation of AMPK Heterotrimeric Complexes

ZLN024 hydrochloride functions as a direct allosteric activator of AMPK plos.orgtocris.com. This allosteric activation is independent of changes in the cellular ADP/ATP ratio, a common mechanism for other AMPK activators like AMP plos.orgresearchgate.net. Studies using homogeneous scintillation proximity assays (SPA) have demonstrated that ZLN024 directly stimulates the activity of recombinant AMPK heterotrimers plos.orgmedchemexpress.com.

Preferential Activation Profiles across α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1 Isoforms

This compound has been shown to directly activate various recombinant human AMPK heterotrimer isoforms, including α1β1γ1, α2β1γ1, α1β2γ1, and α2β2γ1 medchemexpress.commedchemexpress.com. While it activates all these isoforms, there are differences in the potency and magnitude of activation observed. For instance, it increased the activity of α1β1γ1 by 1.5-fold and α2β1γ1 by 1.7-fold plos.orgmedchemexpress.com. It also activated α1β2γ1 by 1.7-fold and α2β2γ1 by 1.6-fold plos.orgmedchemexpress.com.

Quantitative Assessment of Activation Potency (EC50 Values)

The potency of this compound in activating different AMPK heterotrimers has been quantified by determining their EC50 values. The EC50 values reported for the activation of recombinant human AMPK heterotrimers are as follows:

AMPK HeterotrimerEC50 (µM)Fold ActivationSource
α1β1γ10.421.5 plos.orgmedchemexpress.commedchemexpress.com
α2β1γ10.951.7 plos.orgmedchemexpress.commedchemexpress.com
α1β2γ11.11.7 plos.orgmedchemexpress.commedchemexpress.com
α2β2γ10.131.6 plos.orgmedchemexpress.commedchemexpress.com

These values indicate that this compound is a potent activator of these AMPK isoforms, with the α2β2γ1 isoform showing the highest sensitivity (lowest EC50) medchemexpress.commedchemexpress.com.

Regulation of AMPK Phosphorylation Status

Beyond direct allosteric activation, this compound also influences the phosphorylation status of AMPK, particularly at the critical Threonine-172 residue.

Promotion of Threonine-172 Phosphorylation within the Activation Loop

Activation of AMPK is critically dependent on the phosphorylation of the Threonine-172 residue within the activation loop of the catalytic α subunit by upstream kinases such as LKB1 and CaMKKβ plos.orgresearchgate.netgenecards.org. While ZLN024's allosteric activation is independent of upstream kinases, its full effect on cellular AMPK activity requires the pre-phosphorylation of Thr-172 plos.orgresearchgate.net. ZLN024 has been shown to stimulate the phosphorylation of AMPK in a concentration-dependent manner in cellular contexts researchgate.net.

Protective Effects Against Protein Phosphatase 2C Alpha (PP2Cα)-Mediated Dephosphorylation

A significant aspect of this compound's action is its ability to protect the phosphorylated Thr-172 residue from dephosphorylation by protein phosphatase 2C alpha (PP2Cα) plos.orgtocris.comresearchgate.net. This protective effect helps maintain AMPK in its active state plos.orgresearchgate.net. Research indicates that ZLN024 inhibits the dephosphorylation of AMPK α1β1γ1 and α2β1γ1 heterotrimers by PP2Cα researchgate.net. However, ZLN024 has been reported to have no direct inhibitory effect on the enzymatic activity of PP2Cα itself plos.orgresearchgate.net. This suggests that the protection against dephosphorylation is likely mediated through a conformational change in the AMPK complex induced by ZLN024 binding, which renders the phosphorylated Thr-172 less accessible to the phosphatase plos.org.

Subunit-Specific Binding for Allosteric Modulation (e.g., Alpha or Beta Subunit Interaction)

ZLN024 is described as a direct allosteric activator that binds to the AMPK complex plos.org. Unlike AMP, which binds to the γ subunit, ZLN024, along with other direct activators like PT1 and C24, has been shown to allosterically activate AMPK by binding directly to the α or β subunit plos.orgnih.gov. Specifically, ZLN024 has been reported to bind to the α subunit, promoting phosphorylation and activation scbt.com. It can also antagonize the autoinhibition of the α1 subunit, as evidenced by its ability to activate inactive α1 subunit truncations (α1(1–394) and α1(1–335)) but not the active truncation (α1(1–312)) plos.orgmedchemexpress.combiocompare.com. The binding of ZLN024 to the allosteric drug and metabolite (ADaM) site, located between the kinase domain (KD) of the α-subunit and the carbohydrate-binding module (CBM) of the β-subunit, is a proposed mechanism for its allosteric activation and protection from dephosphorylation mdpi.com.

Preclinical Investigations of Zln024 Hydrochloride S Biological Effects

Cellular Metabolic Reprogramming in In Vitro Systems

Investigations utilizing cellular models have demonstrated the capacity of ZLN024 hydrochloride to influence key metabolic pathways. These studies provide insights into the compound's direct effects on cellular energy metabolism.

Enhancement of Glucose Uptake in Myotube Models

Studies using L6 myotubes, a common model for skeletal muscle cells, have shown that this compound stimulates glucose uptake. This effect is concentration-dependent and occurs without an increase in the ADP/ATP ratio, suggesting a mechanism distinct from cellular energy depletion. medchemexpress.complos.orgresearchgate.netnih.gov The activation of AMPK in L6 myotubes by ZLN024 is implicated in stimulating glucose uptake. medchemexpress.complos.orgnih.gov Experiments using dominant-negative AMPK adenovirus have further indicated that AMPK activity is involved in the glucose uptake stimulated by this compound in L6 myotubes. researchgate.net

Stimulation of Fatty Acid Oxidation in Primary Hepatocyte Cultures

In primary hepatocyte cultures, this compound has been observed to stimulate fatty acid oxidation. medchemexpress.comtocris.comrndsystems.com This effect, similar to the glucose uptake in myotubes, occurs without an increase in the ADP/ATP ratio. medchemexpress.com this compound activates AMPK in primary hepatocytes, which is associated with decreased fatty acid synthesis and glucose output. plos.orgnih.govresearchgate.net

Attenuation of Hepatic Glucose Output in Cellular Assays

Cellular assays using primary hepatocytes have indicated that this compound decreases hepatic glucose output. plos.orgnih.govtocris.comrndsystems.comresearchgate.net This finding suggests a role for the compound in regulating glucose production by the liver, a key process in maintaining glucose homeostasis. The activation of AMPK by ZLN024 in primary hepatocytes is linked to this reduction in glucose output. plos.orgnih.govresearchgate.net

Efficacy in Animal Models of Metabolic Dysregulation

Preclinical studies in animal models have evaluated the in vivo effects of this compound on metabolic dysregulation, particularly in models of diabetes and related conditions.

Improvement of Glucose Tolerance in Genetic Mouse Models of Diabetes (e.g., db/db mice)

In C57BKS db/db mice, a widely used genetic model for type 2 diabetes, administration of this compound has demonstrated an improvement in glucose tolerance. medchemexpress.complos.orgtocris.comrndsystems.comresearchgate.netprobechem.com Studies involving daily oral administration of this compound for several weeks have shown this beneficial effect on glucose handling. medchemexpress.complos.orgresearchgate.net Furthermore, this compound has been reported to reduce fasting blood glucose levels in these diabetic mice. medchemexpress.complos.orgresearchgate.net

Reduction of Hepatic Triacylglycerol and Total Cholesterol Content in Animal Studies

Treatment with this compound in animal models of metabolic dysregulation, such as db/db mice, has been associated with a reduction in hepatic lipid accumulation. Specifically, studies have shown a decrease in liver tissue weight, triacylglycerol, and total cholesterol content. medchemexpress.complos.orgtocris.comrndsystems.comresearchgate.netprobechem.com This reduction in hepatic lipids may contribute to the observed improvements in glucose metabolism. plos.org

Here is a summary of some research findings in a data table format:

Study ModelThis compound EffectNotesSource
L6 MyotubesStimulates glucose uptakeConcentration-dependent, independent of ADP/ATP ratio increase. medchemexpress.complos.orgresearchgate.net
L6 MyotubesStimulates fatty acid oxidationOccurs without increasing ADP/ATP ratio. medchemexpress.complos.orgresearchgate.net
Primary HepatocytesStimulates fatty acid oxidationOccurs without increasing ADP/ATP ratio. medchemexpress.comtocris.comrndsystems.com
Primary HepatocytesDecreases fatty acid synthesisAssociated with AMPK activation. plos.orgresearchgate.net
Primary HepatocytesDecreases glucose outputAssociated with AMPK activation. plos.orgnih.govtocris.comrndsystems.comresearchgate.net
C57BKS db/db miceImproves glucose toleranceObserved after chronic administration. medchemexpress.complos.orgtocris.comrndsystems.comresearchgate.netprobechem.com
C57BKS db/db miceReduces fasting blood glucoseReported decrease of 15%. medchemexpress.complos.orgresearchgate.net
C57BKS db/db miceDecreases liver tissue weightMay indicate reduced hepatic lipid accumulation. medchemexpress.complos.orgresearchgate.net
C57BKS db/db miceDecreases hepatic triacylglycerol contentSignificant reduction observed. medchemexpress.complos.orgresearchgate.net
C57BKS db/db miceDecreases hepatic total cholesterol contentReduction observed. medchemexpress.complos.orgtocris.comrndsystems.comresearchgate.netprobechem.com

Modulation of Cellular Viability in Mitochondrial Impairment Models

Investigations have demonstrated the capacity of this compound to influence cellular viability, particularly in the context of mitochondrial dysfunction.

Restoration of Cell Viability in Patient-Derived Fibroblasts with Electron Transport Chain Defects

This compound has shown promise in improving the viability of cultured fibroblasts derived from patients diagnosed with mitochondrial disorders. These disorders often stem from molecular defects in nuclear or mitochondrial DNA, affecting the electron transport chain (ETC) complexes and leading to impaired ATP synthesis and increased reactive oxygen species production. plos.org Studies using fibroblasts from patients with defects in specific ETC components, such as Complex I, Complex IV (e.g., due to SURF1 deficiency), and those with mtDNA replication issues (e.g., due to POLG mutations), have indicated that this compound can significantly enhance cell viability. plos.orgnih.govresearchgate.net This effect is attributed to its ability to activate AMPK, which in turn upregulates ATP-producing pathways and triggers the oxidative stress response. plos.org

Comparative Analysis with Other AMP-Independent AMPK Agonists

This compound belongs to a class of AMP-independent allosteric AMPK activators. nih.govresearchgate.net Unlike conventional AMPK activators that rely on increasing cellular AMP levels (e.g., metformin (B114582), AICAR), these compounds directly bind to and activate AMPK, potentially offering greater specificity and reduced pleiotropic effects. nih.govresearchgate.net In comparative studies evaluating the effect of different AMP-independent AMPK agonists on cell viability in mitochondrial-deficient patient fibroblasts, ZLN024, alongside PT1 and A-769662, significantly improved cell viability across multiple patient cell lines with distinct mitochondrial impairments. plos.orgnih.gov Another compound, C24, was found to be less effective, improving viability in only one tested cell line, possibly due to its dual mechanism involving ETC inhibition. plos.org

Below is a table summarizing the effect of various AMPK agonists on cell viability in different mitochondrial-deficient patient fibroblast lines:

CompoundSURF1 Defect (Complex IV)COX10 Defect (Complex IV)Complex I DefectPOLG Defect (mtDNA Replication)
A-769662Significant ImprovementSignificant ImprovementSignificant ImprovementSignificant Improvement
PT1Significant ImprovementSignificant ImprovementSignificant ImprovementSignificant Improvement
ZLN024Significant ImprovementSignificant ImprovementSignificant ImprovementSignificant Improvement
C24Significant ImprovementNo ImprovementNo ImprovementNo Improvement
AICARPositive ControlPositive ControlPositive ControlPositive Control
DMSO (Vehicle)BaselineBaselineBaselineBaseline
PBS (Untreated)ControlControlControlControl

Note: Data is based on reported significant improvements in cell viability compared to vehicle control. plos.orgresearchgate.net

Neurobiological Activities in Ex Vivo Neuronal Preparations

Studies using ex vivo neuronal preparations have investigated the effects of this compound on dopaminergic signaling, particularly in the substantia nigra.

Slowing of D2 Dopamine (B1211576) Autoreceptor Desensitization in Substantia Nigra Neurons

AMPK activators, including this compound, have been shown to slow the desensitization (rundown) of D2 dopamine autoreceptor-mediated currents in substantia nigra zona compacta (SNC) neurons. nih.govnih.gov These neurons express D2 receptors that, upon activation by somatodendritically released dopamine, suppress neuronal activity. nih.govescholarship.org Whole-cell patch-clamp recordings in rat midbrain slices demonstrated that superfusion with dopamine evoked outward currents that decayed over time, indicative of desensitization. nih.govnih.gov Treatment with this compound significantly slowed this rundown of dopamine-induced current compared to control conditions. nih.govnih.gov

Synergistic Interactions with D1-like Receptor Signaling Pathways

While this compound effectively slowed the rundown of dopamine-evoked currents, its effect on currents evoked by the D2 agonist quinpirole (B1680403) required the presence of a D1-like agonist, such as SKF38393. nih.govnih.gov This suggests a synergistic interaction between AMPK activation by ZLN024 and D1-like receptor signaling pathways in modulating D2 autoreceptor function under certain conditions. The effect of the D1-like agonist on quinpirole-induced current rundown was found to require the activation of either protein kinase A (PKA) or exchange protein directly activated by cAMP 2 (Epac2) pathways. nih.gov In contrast, the effect of AMPK on the rundown of current evoked by the combination of quinpirole and SKF38393 was dependent on PKA but not Epac2. nih.gov

Impact on Skeletal Development and Circadian Rhythms

Research indicates that this compound can influence skeletal development, particularly in the context of disrupted circadian rhythms.

Studies in jet-lagged mice, a model for circadian irregularities, have shown that administration of this compound can ameliorate osteogenesis imperfecta caused by these disruptions. nih.gov Treatment with this compound substantially improved skeletal development in these mice, as evidenced by micro-CT analysis of femoral parameters such as bone volume/total volume (BV/TV), bone surface/total volume (BS/TV), trabecular number (Tb. N), trabecular separation (Tb. Sp), and trabecular thickness (Tb.Th). nih.gov

Furthermore, this compound treatment led to a prominent enhancement in chondrocyte proliferation in the growth plate cartilages of jet-lagged mice. nih.gov Immunofluorescence and Western blot analyses revealed that this compound helped restore the expression levels and 24-hour rhythms of key proteins involved in skeletal formation and circadian regulation, including BMAL1, CyclinD2, COL2α1, ACAN, and COL10α1, which were disrupted by jet lag. nih.gov These findings suggest that this compound, by activating AMPKβ1, may act through the MTR1/AMPKβ1/BMAL1 signaling axis to restore bone formation rhythms and alleviate bone mass reduction associated with circadian disruption. nih.gov

Below is a summary of the impact of this compound on skeletal parameters in jet-lagged mice:

ParameterJet-lagged + VehicleJet-lagged + ZLN024
Femora LengthReducedImproved
BV/TVReducedImproved
BS/TVReducedImproved
Tb. NReducedImproved
Tb. SpIncreasedReduced
Tb.ThReducedImproved
Chondrocyte ProliferationReducedEnhanced

Note: Data is based on reported improvements or restoration towards levels observed in control mice. nih.gov

Promotion of Chondrocyte Proliferation

Research indicates that this compound can enhance chondrocyte proliferation. An EdU staining assay revealed a prominent enhancement in chondrocyte proliferation in ZLN024-treated jet-lagged mice. nih.gov Chondrocyte proliferation is a critical process in cartilage formation and repair. frontiersin.orgnih.gov Factors released from chondrocyte cultures can stimulate this proliferation. nih.gov

Amelioration of Endochondral Bone Formation Deformities in Circadian Disruption Models

Endochondral bone formation, the process by which many bones grow, exhibits circadian rhythms. nih.govfrontiersin.org Disruption of these rhythms can lead to deformities in endochondral ossification. nih.govfrontiersin.org Studies have shown that this compound is capable of alleviating the abnormalities in endochondral ossification caused by circadian dysrhythmias in jet-lagged mice. nih.gov Micro-CT results demonstrated a substantial improvement in skeletal development in ZLN024-treated mice. nih.gov This suggests that this compound may hold promise as a potential medication for endochondral ossification deformities. nih.gov

Influence on Key Regulatory Protein Expression (e.g., BMAL1, COL2α1, ACAN, CyclinD2, COL10α1)

This compound has been shown to influence the expression levels of several key regulatory proteins involved in circadian rhythms and bone formation. In ZLN024-treated jet-lagged mice, the expression of BMAL1 and cartilage matrix components such as COL2α1 and ACAN increased. nih.gov Western blot analysis further confirmed that the expressions of CyclinD2, COL2α1, ACAN, and COL10α1 were restored in these mice following ZLN024 treatment. nih.gov

BMAL1 (Brain and Muscle Arnt-like protein 1) is a core component of the circadian clock and plays pivotal roles in bone and cartilage homeostasis. nih.govuniversiteitleiden.nlnih.gov COL2α1 (Collagen type II alpha 1 chain) and ACAN (Aggrecan) are major components of the cartilage extracellular matrix, indicative of chondrocyte phenotype and cartilage health. nih.govfrontiersin.org CyclinD2 is involved in cell cycle progression and proliferation. nih.govajol.info COL10α1 (Collagen type X alpha 1 chain) is a marker of hypertrophic chondrocytes, a stage in endochondral ossification. nih.govfrontiersin.org The ability of this compound to restore the expression of these proteins in the context of circadian disruption highlights a potential mechanism by which it exerts its beneficial effects on endochondral bone formation. nih.gov

The following table summarizes the influence of this compound on the expression of these key proteins in jet-lagged mice:

ProteinEffect of Circadian Disruption (Jet Lag)Effect of ZLN024 Treatment (in Jet-Lagged Mice)
BMAL1DecreasedIncreased/Restored
COL2α1DecreasedIncreased/Restored
ACANDecreasedIncreased/Restored
CyclinD2DecreasedRestored
COL10α1DecreasedRestored

Interconnected Signaling Pathways and Molecular Dependencies

Central Role of the AMPK Signaling Cascade

ZLN024 hydrochloride directly stimulates the activity of various AMPK heterotrimeric isoforms. medchemexpress.commedchemexpress.com It functions as an allosteric activator, meaning it binds to a site on the enzyme distinct from the active site to induce a conformational change that enhances its catalytic function. tocris.com Research has quantified the activation potential (EC50) of this compound across different AMPK complexes, highlighting its broad efficacy. medchemexpress.comresearchgate.net

AMPK Heterotrimer IsoformEC50 (µM)Fold Activation
α1β1γ10.421.5-fold
α2β1γ10.951.7-fold
α1β2γ11.11.7-fold
α2β2γ10.131.6-fold

The activation of AMPK by this compound is not entirely autonomous; it exhibits a critical dependency on the prior activity of upstream kinases. researchgate.net Full activation of AMPK requires the phosphorylation of a specific threonine residue at position 172 (Thr-172) within the activation loop of the catalytic α-subunit. medchemexpress.commedchemexpress.com this compound's mechanism does not bypass this requirement. Instead, it enhances the activity of an already phosphorylated AMPK enzyme.

Furthermore, a key aspect of ZLN024's function is its ability to protect the phosphorylated Thr-172 from being dephosphorylated by cellular phosphatases, specifically protein phosphatase 2Cα (PP2Cα). medchemexpress.comtocris.comresearchgate.net By inhibiting this dephosphorylation, this compound effectively prolongs the active state of the AMPK enzyme, sustaining its downstream signaling effects. tocris.com

Once activated by ZLN024, AMPK phosphorylates a multitude of downstream targets to orchestrate a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. nih.gov A primary and well-characterized downstream target is Acetyl-CoA Carboxylase (ACC). researchgate.net ACC is the rate-limiting enzyme in the biosynthesis of fatty acids, converting acetyl-CoA to malonyl-CoA. nih.govelsevierpure.com

ZLN024-mediated AMPK activation leads to the direct phosphorylation and subsequent inhibition of ACC. researchgate.net This inhibition has two major metabolic consequences:

It decreases the synthesis of new fatty acids, conserving cellular energy. tocris.com

It leads to a reduction in the cellular levels of malonyl-CoA. Since malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), its decrease allows for increased transport of fatty acids into the mitochondria for β-oxidation. nih.govbiorxiv.org

Studies have demonstrated that in L6 myotubes, ZLN024 stimulates the phosphorylation of both AMPK and ACC in a concentration-dependent manner. researchgate.net This direct enzymatic regulation results in clinically relevant metabolic outcomes, such as increased fatty acid oxidation and glucose uptake. tocris.com

Crosstalk with Autophagy-Related Pathways

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins, a process that is tightly regulated by cellular energy status. The ZLN024-AMPK axis plays a significant role in modulating this pathway.

The initiation of autophagy is controlled by a protein complex centered around the Unc-51 Like Autophagy Activating Kinase 1 (ULK1). nih.govnih.gov Under conditions of energy stress, activated AMPK directly phosphorylates multiple sites on ULK1, leading to its activation and the initiation of autophagosome formation. nih.govresearchgate.net By activating AMPK, this compound serves as an indirect initiator of this autophagic process. This activation of the ULK1 complex is a critical first step, triggering the recruitment of other autophagy-related (Atg) proteins to form the pre-autophagosomal structure. nih.govfrontiersin.org

The mechanistic Target of Rapamycin (mTOR), particularly in the mTOR complex 1 (mTORC1), is a master regulator of cell growth and anabolic processes. nih.govnih.gov Its activity is high when nutrients and energy are abundant. There exists a well-established antagonistic relationship between AMPK and mTORC1. When activated by signals of low energy, such as through the action of ZLN024, AMPK directly phosphorylates and inhibits key components of the mTORC1 signaling pathway. researchgate.net

This inhibition of mTORC1 by the ZLN024-AMPK axis has a profound effect on autophagy. In nutrient-rich conditions, active mTORC1 directly phosphorylates and inhibits the ULK1 complex, thereby suppressing autophagy. nih.govresearchgate.net Therefore, when ZLN024 activates AMPK, it leads to the inhibition of mTORC1, which in turn removes the inhibitory phosphorylation from ULK1. researchgate.net This de-repression of ULK1, coupled with its direct activation by AMPK, creates a robust signal for the induction of autophagy.

Comparative Analysis with Structurally Diverse AMPK Modulators

The landscape of AMPK modulators includes compounds with diverse structures and mechanisms of action. This compound can be classified as a direct, allosteric activator that is dependent on Thr-172 phosphorylation. medchemexpress.comresearchgate.net Its properties can be compared with other classes of AMPK activators.

CompoundClass/MechanismKey Characteristics
This compoundDirect, allosteric activatorRequires Thr-172 pre-phosphorylation; protects against PP2Cα dephosphorylation. medchemexpress.comresearchgate.net
Metformin (B114582)Indirect activatorPrimarily acts by inhibiting Complex I of the mitochondrial respiratory chain, increasing the cellular AMP/ATP ratio. nih.gov
A-769662Direct, allosteric activatorActivates AMPK independently of the cellular AMP/ATP ratio; also inhibits dephosphorylation of Thr-172. researchgate.net
SC4Direct, allosteric activatorShows selectivity for AMPKα2β2-containing complexes. nih.gov

Unlike indirect activators such as metformin, which modulate the cellular energy state (AMP/ATP ratio) to activate AMPK, ZLN024 binds directly to the AMPK enzyme complex. medchemexpress.comnih.gov Its mechanism is more similar to other direct allosteric activators like A-769662. Both ZLN024 and A-769662 protect the crucial Thr-172 phosphorylation site from phosphatase activity. researchgate.net However, differences in chemical structure can lead to variations in isoform selectivity and potency. For instance, compounds like SC4 have been developed to specifically target certain isoform combinations, such as those containing the β2 subunit, which is a level of specificity not fully characterized for ZLN024. nih.gov This comparative analysis positions ZLN024 within a group of potent, direct AMPK activators whose efficacy relies on synergistic action with upstream kinases.

Research Methodologies Employed in Zln024 Hydrochloride Studies

In Vitro Experimental Systems

In vitro studies have been fundamental in identifying and characterizing the direct molecular interactions and cellular effects of ZLN024 hydrochloride. These systems allow for controlled investigation of the compound's activity on specific proteins and in various cell types relevant to metabolic diseases.

The initial identification of ZLN024 as a novel AMPK activator was achieved through random screening using a homogeneous scintillation proximity assay (SPA). nih.gov This high-throughput biochemical assay is designed to measure the activity of recombinant AMPK heterotrimers. The principle of SPA involves radioactively labeled ATP and a biotinylated peptide substrate. When the AMPK enzyme phosphorylates the substrate, the radiolabeled phosphate group is brought into close proximity with a scintillant-coated bead, generating a light signal that is proportional to enzyme activity.

Using this SPA-based method, researchers profiled ZLN024 against various recombinant human AMPK isoforms. The compound was found to be a direct, allosteric activator, meaning it binds to a site on the enzyme distinct from the active site to enhance its function. researchgate.netresearchgate.net This activation is dependent on the prior phosphorylation of the threonine 172 residue (Thr-172) within the AMPK α-subunit and works by protecting this residue from dephosphorylation by protein phosphatase 2Cα (PP2Cα). researchgate.netucl.ac.uk

The assay revealed that ZLN024 effectively activates multiple AMPK heterotrimers in a concentration-dependent manner. nih.govresearchgate.net The specific activation fold and half-maximal effective concentration (EC₅₀) vary depending on the isoform composition, highlighting a degree of isoform specificity. researchgate.net

Table 1: Activation of Recombinant AMPK Heterotrimers by this compound

AMPK Heterotrimer Fold Increase in Activity EC₅₀ (µM)
α1β1γ1 1.5 0.42
α2β1γ1 1.7 0.95
α1β2γ1 1.7 1.1

This interactive table summarizes the direct activation profile of this compound on different recombinant AMPK isoforms as determined by Scintillation Proximity Assays. researchgate.net

To translate the biochemical findings into a cellular context, researchers have employed various mammalian cell culture models. These models represent key tissues involved in metabolic regulation and disease.

L6 Myotubes: L6 myotubes, a cell line derived from rat skeletal muscle, serve as a widely used in vitro model for studying glucose uptake and metabolism in muscle tissue. In studies involving ZLN024, L6 myotubes were utilized to confirm that the compound could activate AMPK within a cellular environment. nih.gov Experiments demonstrated that ZLN024 stimulated the phosphorylation of both AMPK and its downstream target, Acetyl-CoA carboxylase (ACC). nih.gov This activation of the AMPK pathway resulted in significant physiological effects, including the stimulation of glucose uptake and fatty acid oxidation, without altering the cellular ADP/ATP ratio. researchgate.netresearchgate.net

Primary Hepatocytes: As the liver is a central organ for glucose and lipid metabolism, primary hepatocytes are a critical model for assessing the hepatic effects of metabolic modulators. In these cells, ZLN024 has been shown to activate the AMPK pathway, leading to a decrease in fatty acid synthesis and a reduction in glucose output. researchgate.netucl.ac.uk These findings indicate that ZLN024 can directly exert beneficial metabolic effects on liver cells.

Human Hepatic Stellate Cells (hHSCs): Hepatic stellate cells are key mediators of liver fibrosis, a condition often associated with metabolic diseases. Research has explored the effects of AMPK activation by ZLN024 in hHSCs. Studies have shown that treatment with this compound results in increased phosphorylation of AMPK at the Thr172 residue in these cells. researchgate.net This methodology is used to investigate how AMPK activation influences the profibrogenic phenotype of hHSCs, including the expression of vacuolar H+-adenosine triphosphatase (v-ATPase) subunits, which are involved in cellular pH regulation and fibrogenic processes. researchgate.net

Electrophysiological patch-clamp recording is a gold-standard technique for studying the electrical properties of neurons and ion channels in brain slices. This method allows for precise measurements of ionic currents and changes in membrane potential, providing detailed information about neuronal excitability and synaptic transmission. While AMPK is known to play a role in neuronal function, a review of the available scientific literature indicates that specific studies employing electrophysiological patch-clamp recordings in brain slices to investigate the direct effects of this compound have not been published.

In Vivo Animal Model Implementations

To evaluate the systemic and potential therapeutic effects of this compound in a complex physiological system, researchers have turned to in vivo animal models that replicate human diseases or conditions.

The C57BKS db/db mouse is a well-established genetically modified rodent model for type 2 diabetes and obesity. These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, morbid obesity, chronic hyperglycemia, and eventual pancreatic beta-cell atrophy. This model is therefore highly relevant for testing anti-diabetic compounds.

In studies using this model, this compound was administered to db/db mice to assess its effects on metabolic parameters. The findings from these in vivo experiments were significant:

Improved Glucose Homeostasis: ZLN024 treatment improved glucose tolerance in the db/db mice. researchgate.netresearchgate.net

Reduced Hepatic Steatosis: The compound led to a decrease in liver weight, as well as reduced levels of triacylglycerol and total cholesterol in the liver tissue. researchgate.netucl.ac.uk These results demonstrate that the AMPK activation observed in vitro translates to beneficial metabolic outcomes in a preclinical model of diabetes.

Chronic disruption of the circadian rhythm, often modeled in rodents through "jet lag" protocols involving repeated shifts in the light-dark cycle, is associated with adverse metabolic and physiological effects. The AMPK signaling pathway is increasingly recognized as a key link between the circadian clock and metabolic regulation.

This compound has been used in studies with jet-lagged mice to explore strategies for mitigating the negative consequences of circadian disruption. researchgate.net Specifically, research has shown that circadian irregularities impair endochondral bone formation and that this process is linked to the MTR1/AMPKβ1/BMAL1 signaling axis. researchgate.net In a jet-lagged mouse model, administration of the AMPK activator ZLN024 was found to substantially improve skeletal development and restore the 24-hour rhythms of key proteins involved in bone formation, such as CyclinD2 and COL2α1. researchgate.net These findings suggest that direct activation of AMPK with ZLN024 could be a potential strategy for addressing pathologies caused by circadian rhythm disruption. researchgate.net

Advanced Imaging and Histological Techniques

In the study of AMPK activators like this compound, advanced imaging and histological techniques are indispensable for visualizing and quantifying cellular and tissue-level changes. These methods provide critical spatial and morphological context to the biochemical data.

Micro-Computed Tomography (Micro-CT)

Micro-CT is a non-destructive imaging technique that allows for the three-dimensional reconstruction and analysis of bone microarchitecture. In the context of AMPK activation, which has been linked to bone metabolism, micro-CT is employed to assess changes in bone volume, trabecular thickness, and other key indicators of bone health. While specific micro-CT studies on this compound are not widely published, research on other AMPK activators provides a framework for how this technology is applied. For instance, studies on the AMPK activator AICAR have utilized micro-CT to analyze the bone phenotype of animal models. nih.govnih.gov

A representative study investigating the role of AMPKα1 in bone mass used micro-CT to compare the femurs of wild-type and AMPKα1-deficient mice. The findings from such an analysis would typically be presented in a data table similar to the one below, illustrating the potential application of this technique to study the effects of this compound on bone structure.

Interactive Data Table: Illustrative Micro-CT Analysis of Femoral Bone Parameters

ParameterWild-TypeAMPKα1 Knockoutp-value
Bone Volume / Total Volume (BV/TV) (%)15.2 ± 1.510.8 ± 1.2<0.05
Trabecular Number (Tb.N) (1/mm)4.5 ± 0.43.2 ± 0.3<0.05
Trabecular Thickness (Tb.Th) (µm)35.6 ± 2.133.9 ± 1.9>0.05
Trabecular Separation (Tb.Sp) (µm)220 ± 25310 ± 30<0.05

This table is a hypothetical representation based on data from studies on AMPK activators and is for illustrative purposes only.

EdU Staining

5-ethynyl-2'-deoxyuridine (EdU) staining is a modern technique used to detect and quantify DNA synthesis, and by extension, cell proliferation. sigmaaldrich.comsigmaaldrich.com This method is more efficient and less harsh than traditional techniques like BrdU staining. In the context of this compound, EdU staining could be used to investigate its effects on the proliferation of various cell types, such as endothelial cells or cancer cells. Studies on other AMPK activators have shown that their activation can inhibit the proliferation of human endothelial cells, arresting them in the G₀/G₁ phase of the cell cycle. nih.gov An EdU proliferation assay would be instrumental in determining if this compound exerts similar anti-proliferative effects.

Immunofluorescence

Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the subcellular localization of specific proteins. For a compound like this compound, which acts on an intracellular signaling molecule (AMPK), immunofluorescence is crucial for determining where in the cell the target protein is located and whether the compound influences its translocation. Studies have used immunofluorescence to show that the α2 isoform of AMPK is preferentially localized in the nucleus, suggesting a role in the direct regulation of gene expression. portlandpress.com This technique could be applied to see if this compound treatment alters the nucleo-cytoplasmic shuttling of AMPK, providing insights into its specific downstream effects. physiology.orgresearchgate.netmdpi.com

Molecular and Biochemical Analytical Techniques

To dissect the precise molecular mechanisms through which this compound exerts its effects, a range of molecular and biochemical analytical techniques are employed. These methods allow for the quantification of protein expression, phosphorylation status, and the activation of signaling pathways.

Western Blotting for Protein Expression and Phosphorylation Status

Western blotting is a cornerstone technique in molecular biology for detecting and quantifying specific proteins in a sample. In the study of this compound, Western blotting is essential for confirming the activation of AMPK and for identifying the downstream targets of this kinase. The activation of AMPK is typically assessed by measuring the phosphorylation of its catalytic α subunit at threonine 172 (p-AMPKα Thr172). nih.govresearchgate.net

Furthermore, Western blotting can be used to examine the phosphorylation status of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and raptor (a component of the mTORC1 complex). nih.gov By analyzing the levels of both the total and phosphorylated forms of these proteins, researchers can gain a detailed understanding of the signaling cascades initiated by this compound.

Interactive Data Table: Representative Western Blot Quantification of AMPK Pathway Activation

ProteinControlThis compound-treatedFold Change
p-AMPKα (Thr172)1.03.5 ± 0.43.5
Total AMPKα1.01.1 ± 0.21.1
p-ACC (Ser79)1.02.8 ± 0.32.8
Total ACC1.00.9 ± 0.10.9

This table presents hypothetical data to illustrate the expected outcomes of a Western blot experiment investigating the effects of an AMPK activator like this compound.

Enzyme-Linked Immunosorbent Assays (ELISA) for Pathway Activation Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a particular protein, such as a cytokine or hormone, in a sample. In the context of this compound research, ELISA can be used to measure the secretion of various signaling molecules that may be affected by AMPK activation. For example, AMPK has been shown to have anti-inflammatory effects, and ELISA can be used to quantify the reduction in pro-inflammatory cytokines like TNF-α and IL-6, and the increase in anti-inflammatory cytokines like IL-10 in response to an AMPK activator. nih.govresearchgate.netfrontiersin.orgmdpi.com

A study on the anti-inflammatory effects of natural product-derived AMPK activators in RAW264.7 macrophage cells used ELISA to measure the secretion of IL-6. nih.gov The results demonstrated a dose-dependent decrease in IL-6 secretion in the presence of the AMPK activators. This type of assay would be critical in characterizing the immunomodulatory properties of this compound.

Interactive Data Table: Illustrative ELISA Results for Cytokine Secretion

TreatmentIL-6 Concentration (pg/mL)TNF-α Concentration (pg/mL)IL-10 Concentration (pg/mL)
Control1500 ± 1202500 ± 20050 ± 10
LPS5000 ± 4508000 ± 60045 ± 8
LPS + this compound2500 ± 2104000 ± 350150 ± 20

This table is a hypothetical representation of data from an ELISA experiment to demonstrate how the effect of an AMPK activator on cytokine production could be quantified.

Future Directions and Emerging Areas of Zln024 Hydrochloride Research

Exploration of Potential Preclinical Applications beyond Current Focus (e.g., Thalassemia Pathophysiology)

Current preclinical research on ZLN024 hydrochloride has primarily focused on its beneficial effects in metabolic contexts, such as improving glucose tolerance and reducing hepatic lipid accumulation in animal models researchgate.nettocris.comrndsystems.comfishersci.ieplos.org. However, the broad role of AMPK in cellular energy homeostasis and various physiological processes suggests potential applications in other disease areas.

Emerging research indicates potential for this compound in the study of liver fibrosis, as it has been utilized in experiments involving hepatic stellate cells (HSC) and shown to influence v-ATPase subunits and pro-fibrogenic markers researchgate.net. This suggests that modulating AMPK activity with compounds like this compound could be a relevant area for exploring anti-fibrotic strategies. Furthermore, studies investigating this compound's impact on hyperalgesic priming in mice point towards a potential role in pain research nih.gov. The compound has also been tested in mitochondrial-deficient patient fibroblasts, highlighting its potential therapeutic relevance in the context of mitochondrial disorders researchgate.net.

While not directly investigated in the provided search results concerning this compound, the pathophysiology of thalassemia presents a potential area for future preclinical exploration. Thalassemia is characterized by ineffective erythropoiesis, globin chain imbalance, and often results in iron overload and oxidative stress, conditions where AMPK signaling could play a compensatory or modulating role mdpi.comnih.govmdpi.comdovepress.com. Future studies could investigate whether this compound's AMPK activating properties might mitigate some aspects of thalassemia pathophysiology, such as improving red blood cell survival, reducing oxidative damage, or influencing iron metabolism, although this remains an unexplored biological context for this specific compound.

Detailed Elucidation of Specific Binding Sites and Allosteric Mechanisms

Although this compound is established as an allosteric AMPK activator, a more detailed understanding of its precise binding site(s) and the subsequent conformational changes that lead to AMPK activation is a critical area for future research. Existing data indicates that this compound allosterically stimulates active AMPK heterotrimers and specific truncated forms of the α1 subunit (α1 (1-394) and α1 (1-335)), but not α1 (1-312), suggesting a binding region within the α1 subunit researchgate.netplos.orgmedchemexpress.commedchemexpress.com. It is hypothesized that this binding induces a conformational change that alleviates autoinhibition and promotes activation researchgate.net.

Furthermore, research shows that this compound's activation requires prior phosphorylation of Thr-172 on the AMPK α subunit by upstream kinases and that it protects this phosphorylation site from dephosphorylation by PP2Cα researchgate.nettocris.comrndsystems.complos.orgmedchemexpress.commedchemexpress.com. Future studies employing advanced structural techniques such as X-ray crystallography or cryo-electron microscopy of AMPK in complex with this compound would provide invaluable high-resolution insights into the exact nature of the binding interaction and the allosteric cascade it initiates. Comparing the binding of this compound to other allosteric activators, such as A-769662 which is dependent on the β1 subunit's glycogen-binding domain, could further illuminate the diverse mechanisms of AMPK allosteric activation plos.org.

Rational Design and Synthesis of Next-Generation AMPK Activators Inspired by this compound

The identification of this compound as a novel allosteric AMPK activator provides a valuable scaffold for the rational design and synthesis of new compounds with potentially improved pharmacological properties researchgate.netplos.org. While this compound has shown efficacy in preclinical models, the observation that direct AMPK activators like it have not yet advanced to clinical trials, possibly due to pharmacokinetic limitations, underscores the need for next-generation compounds researchgate.net.

Future research can leverage the structural and mechanistic information gleaned from studies on this compound to design analogs with enhanced potency, selectivity for specific AMPK heterotrimers, improved bioavailability, and more favorable pharmacokinetic profiles. Structure-activity relationship (SAR) studies, guided by detailed binding site information, can inform modifications to the this compound structure to optimize its interaction with AMPK and its behavior in biological systems. The goal of this rational design approach would be to create novel AMPK activators inspired by this compound that are better suited for therapeutic development.

Addressing Unexplored Biological Contexts and Potential Research Gaps

Despite the progress made in understanding this compound, several biological contexts remain largely unexplored, and existing research presents potential gaps. As mentioned earlier, the potential application in thalassemia pathophysiology, beyond the current focus on metabolic disorders, represents a significant unexplored area.

The connection between this compound and pathways like mTOR signaling, hinted at by its inclusion in longevity research screenings, warrants further investigation to understand any potential crosstalk or combined effects, even though ZLN024 is primarily an AMPK activator masteronething.com. The observed effects of this compound in HSCs suggest that its role in liver health, specifically in processes like fibrosis beyond metabolic dysfunction, needs more comprehensive study researchgate.net. The systematic review highlighting gastrointestinal pathologies in thalassemia also points to a research gap where the impact of AMPK activation could be explored mdpi.com.

A significant research gap lies in the clinical translation of direct AMPK activators like this compound researchgate.net. Future research needs to address the reasons behind the lack of clinical progression, which may involve further preclinical studies to optimize pharmacological properties or explore alternative delivery methods. Beyond the metabolic and pain contexts where this compound has shown some activity, its potential in other conditions where AMPK plays a known role, such as certain types of cancer, neurodegenerative diseases, or inflammatory conditions, represents unexplored biological contexts for future investigation.

Compound NamePubChem CID
This compound91654626
A-76966210178015
Metformin (B114582)4091
Metformin hydrochloride135331105
AICAR60951
Salicylate338
Narciclasine (NCLS)441063
Luspatercept10325206
Hydroxyurea3657

Interactive Data Table: this compound Activation of AMPK Heterotrimers

AMPK HeterotrimerEC₅₀ (µM)Fold Activation
α1β1γ10.421.5
α2β1γ10.951.7
α1β2γ11.11.7
α2β2γ10.131.6

Q & A

Q. What is the molecular mechanism of ZLN024 hydrochloride as an AMPK allosteric activator, and how should researchers validate its isoform-specific activity?

this compound directly binds to AMPK heterotrimers (α1β1γ1, α2β1γ1, α1β2γ1, α2β2γ1), inducing conformational changes that enhance enzymatic activity. EC50 values vary by isoform: 0.42 µM (α1β1γ1), 0.95 µM (α2β1γ1), 1.1 µM (α1β2γ1), and 0.13 µM (α2β2γ1) . To validate isoform specificity:

  • Use recombinant AMPK proteins in scintillation proximity assays (SPA) with 50 nM enzyme, 2 µM ATP, and [γ-33P]ATP .
  • Include negative controls (e.g., truncated α1 subunits lacking the autoinhibitory domain) to confirm allosteric activation .

Q. How should this compound stock solutions be prepared to account for solubility limitations and batch variability?

  • Solubility : ZLN024 is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (≥10 mM). For in vivo use, prepare fresh solutions in 0.5% methylcellulose to avoid precipitation .
  • Stock preparation : Use the formula Mass (mg)=Concentration (mM)×Volume (L)×Molecular Weight (361.69 g/mol)\text{Mass (mg)} = \text{Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (361.69 g/mol)}. For 10 mM in DMSO, dissolve 3.62 mg in 1 mL .
  • Batch variability : Validate each batch via HPLC (purity >98%) and confirm bioactivity using AMPK activation assays .

Q. What are the recommended storage conditions to maintain this compound stability?

  • Store lyophilized powder at -20°C (stable for 4 years) or -80°C for DMSO solutions (stable for 6 months). Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound in metabolic disease models?

  • Model selection : Use C57BKS db/db mice (8-week-old males) to study glucose tolerance and lipid metabolism. Baseline fasting blood glucose should be ≥250 mg/dL .
  • Dosing : Administer 15 mg/kg/day via oral gavage for 5 weeks. Include metformin (250 mg/kg) as a positive control .
  • Endpoint analysis : Measure liver triacylglycerol content, AMPK phosphorylation (Thr-172), and PP2Cα activity to confirm target engagement .

Q. How should contradictory EC50 values for AMPK activation be resolved across studies?

Discrepancies in reported EC50 values (e.g., 0.42 µM vs. 1–2 µM ) arise from:

  • Assay conditions : Ensure uniform ATP concentrations (2 µM) and recombinant protein phosphorylation status.
  • Isoform composition : Validate subunit composition via SDS-PAGE and Western blotting .
  • Data normalization : Use AMP (positive control) to standardize activity across experiments .

Q. What methodological steps ensure reproducibility when studying ZLN024’s effects on mitochondrial function?

  • Mitochondrial assays : Use L6 myotubes to measure oxygen consumption (Seahorse Analyzer) and fatty acid oxidation (radiolabeled palmitate). ZLN024 does not directly affect mitochondrial respiration, so pair with AMPK inhibitors (e.g., Compound C) to isolate AMPK-dependent effects .
  • Data documentation : Follow Beilstein Journal guidelines: report experimental details in the main text (≤5 compounds) and deposit raw data in supplementary files .

Q. How can researchers validate this compound’s specificity over other AMPK activators (e.g., AICAR, metformin)?

  • Kinase profiling : Test against 50+ kinases (e.g., PI3K, mTOR) at 10 µM to rule off-target effects .
  • Genetic controls : Use AMPK α1/α2 double-knockout cells to confirm loss of activity .
  • Comparative studies : Contrast metabolic outcomes (e.g., glucose uptake) with AICAR (AMP mimic) to distinguish allosteric vs. AMP-dependent mechanisms .

Data Analysis & Reporting Standards

Q. What statistical approaches are recommended for analyzing ZLN024’s dose-response relationships?

  • Use nonlinear regression (4-parameter logistic model) to calculate EC50/IC50.
  • For in vivo studies, apply ANOVA with Tukey’s post hoc test (n=6–8/group) .

Q. How should researchers address batch-to-batch variability in peer-reviewed publications?

  • Disclose supplier, CAS number (1883548-91-1), and purity data (>98% by HPLC) in the Methods section .
  • Include lot-specific AMPK activation data in supplementary tables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.